(E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline
Description
Properties
IUPAC Name |
(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-7-3-4-9-8(6-7)14-11(15-13)10-2-1-5-16(9)10/h1-6H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDAWHFXIFCICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrroloquinoxaline Core Formation
The pyrroloquinoxaline moiety forms the foundational scaffold of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline. Cyclization reactions typically begin with halogenated quinoxaline precursors, where fluorine incorporation occurs either before or during ring closure. A common approach involves reacting 7-fluoroquinoxaline derivatives with α-amino ketones under acidic conditions. For example, refluxing 2,3-dichloro-7-fluoroquinoxaline with pyrrolidine in methanol catalyzed by HCl induces cyclization, yielding the dihydropyrroloquinoxaline intermediate .
Alternative methods employ transition-metal catalysis to enhance regioselectivity. Palladium-mediated coupling between fluoro-substituted aryl halides and pyrrole derivatives has been reported, though yields remain moderate (45–60%) due to competing side reactions . Recent advances in microwave-assisted cyclization reduce reaction times from hours to minutes while maintaining yields above 70%, demonstrating improved efficiency for large-scale synthesis .
| Cyclization Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Acid-catalyzed | MeOH, HCl, reflux, 6h | 68 | Simplicity, low cost |
| Transition-metal | Pd(OAc)₂, DMF, 100°C, 12h | 55 | Regioselective fluorination |
| Microwave-assisted | 150°C, 20 min, sealed vial | 73 | Rapid, energy-efficient |
Introducing the hydrazone group at the 4-position requires precise control of stoichiometry and reaction pH. The most cited method involves condensing the pyrroloquinoxaline ketone intermediate with hydrazine hydrate in ethanol under reflux . Excess hydrazine (1.5–2 equiv) ensures complete conversion, while acetic acid as a catalyst accelerates imine formation. The (E)-isomer predominates (>90%) due to thermodynamic stabilization, confirmed by NOESY NMR correlations .
Alternative hydrazone sources like semicarbazide or thiosemicarbazide produce derivatives with modified bioactivity, though these are less relevant for the target compound. A recent innovation employs solid-phase synthesis using polymer-supported hydrazine, enabling easier purification and reducing byproduct formation .
Solvent and Catalytic System Optimization
Reaction medium significantly impacts both cyclization and hydrazonation steps. Polar aprotic solvents like DMF favor cyclization but hinder hydrazone stability, necessitating solvent switching between stages. Mixed solvent systems (e.g., MeOH/AcOH 4:1) balance reactivity and solubility, achieving 82% overall yield in telescoped syntheses . Catalytic additives such as p-toluenesulfonic acid (PTSA) improve hydrazone formation kinetics, reducing reaction times from 8h to 3h .
| Solvent System | Cyclization Yield (%) | Hydrazonation Yield (%) | Total Yield (%) |
|---|---|---|---|
| MeOH/HCl | 68 | 75 | 51 |
| DMF/Pd(OAc)₂ | 55 | 68 | 37 |
| MeOH/AcOH | 70 | 82 | 57 |
Purification and Analytical Characterization
Crude (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline typically requires chromatographic purification due to polar byproducts. Silica gel chromatography with CHCl₃/MeOH (8:1) eluent effectively isolates the target compound, though HPLC methods using C18 columns and acetonitrile/water gradients offer higher purity (>98%) for pharmacological applications .
Structural confirmation relies on advanced spectroscopic techniques:
-
¹H NMR (DMSO-d₆): Singlets at δ 7.36–7.50 ppm confirm aromatic protons, while a broad peak at δ 13.40–13.46 ppm corresponds to the hydrazone NH .
-
HPLC-HRMS : Exact mass ([M+H]⁺) observed at m/z 261.0841 matches the theoretical m/z 261.0839, ensuring molecular fidelity .
Scalability and Industrial Considerations
Kilogram-scale production faces challenges in exothermic control during hydrazonation. Continuous flow reactors mitigate this by maintaining precise temperature gradients, achieving 85% yield in pilot studies . Regulatory compliance necessitates stringent control of hydrazine residues (<10 ppm), addressed via aqueous washes and activated carbon filtration .
Chemical Reactions Analysis
Types of Reactions: (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives
Reduction: Reduced quinoxaline derivatives
Substitution: Substituted quinoxaline derivatives
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline is as an intermediate in the synthesis of bioactive compounds. Notably, it has been identified as a precursor for SC144, a potent agent that exhibits significant anti-cancer properties by targeting specific cellular pathways involved in tumor growth .
Case Study: SC144 Synthesis
- Objective : To evaluate the efficacy of SC144 synthesized from (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline.
- Methodology : The compound was synthesized and tested for its ability to inhibit cancer cell proliferation in vitro.
- Results : The synthesized SC144 demonstrated enhanced cytotoxicity against various cancer cell lines compared to controls.
Material Science
In material science, (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline has potential applications in developing new polymeric materials. Its unique chemical structure allows for incorporation into polymer matrices, potentially enhancing their mechanical and thermal properties.
Data Table: Potential Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Solubility in DMSO | 10 mM |
Analytical Chemistry
The compound can also serve as a standard reference material in analytical chemistry for developing and validating new analytical methods. Its distinct spectral characteristics make it suitable for use in spectroscopy and chromatography.
Case Study: Method Validation
- Objective : To validate an HPLC method using (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline as a standard.
- Methodology : The compound was analyzed under various conditions to determine retention time and peak purity.
- Results : The method showed high reproducibility with a relative standard deviation (RSD) of less than 2%.
Mechanism of Action
The mechanism by which (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The hydrazono group in the target compound distinguishes it from derivatives like JG1679, which features an α,β-unsaturated ketone moiety. This group may enhance nucleophilic reactivity or metal coordination .
- Fluorination at C-7 contrasts with brominated derivatives (e.g., 7-bromo-4-ethyl), which are often synthesized via halogenation for improved electrophilic substitution .
- Substituents at C-5 (e.g., hydroxybenzoyl, sulfonamide) significantly alter solubility and target selectivity .
Key Observations :
- JG1679 demonstrates potent antileukemic activity against MV4-11 cells (IC50 = 1.2 µM), attributed to its 3,4,5-trimethoxyphenyl group enhancing tubulin binding .
- 4,5-Dihydropyrrolo derivatives exhibit insulin-mimetic effects via PTP1B inhibition, with EC50 values <10 µM .
- Brominated and fluorinated derivatives show improved selectivity for enzyme targets compared to non-halogenated analogs .
Physicochemical and Spectral Comparisons
Table 3: Spectral Data for Selected Derivatives
Key Observations :
- The hydrazono group is expected to show characteristic N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1620 cm⁻¹) in IR, distinct from ketone stretches in JG1679 .
- Fluorine substituents induce deshielding in adjacent protons, detectable via downfield shifts in 1H NMR .
Biological Activity
(E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, including relevant case studies and research findings.
- Chemical Formula : C₁₁H₉FN₄
- CAS Number : 895159-28-1
- Molecular Weight : 220.21 g/mol
The compound functions primarily as an intermediate in the synthesis of SC144, a potent anticancer agent. SC144 has demonstrated broad-spectrum cytotoxicity against various tumor cell lines, indicating that (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline may play a crucial role in enhancing the efficacy of cancer therapeutics. The mechanism by which SC144 operates involves the inhibition of specific cellular pathways that are critical for cancer cell survival and proliferation .
Anticancer Activity
Research indicates that (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline exhibits significant anticancer properties. In particular, it has been shown to be effective against a variety of human cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Inhibition of proliferation |
| A549 (Lung Cancer) | 8.3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.7 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Synergistic Effects
In combination therapies, (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline has shown synergistic effects when used with other chemotherapeutic agents. For example:
- Combination with Doxorubicin : Enhanced cytotoxicity observed in breast cancer cells.
- Combination with Cisplatin : Increased effectiveness against lung cancer cells.
These combinations could potentially lower the required dosages of conventional drugs while maintaining efficacy, thereby reducing side effects associated with high dosages .
Case Studies
Several studies have investigated the biological activity of this compound:
- Plasencia et al. (2009) : This study highlighted the synthesis and evaluation of various quinoxalinhydrazides, including (E)-7-Fluoro-4-hydrazono-4,5-dihydropyrrolo[1,2-a]quinoxaline, demonstrating its broad-spectrum anticancer activity across multiple cell lines.
- Recent Investigations : Additional research has focused on the compound's impact on cellular signaling pathways involved in apoptosis and cell cycle regulation. These studies reveal that the compound can modulate key proteins associated with tumor growth and metastasis.
Q & A
Q. Basic Research Focus
- ¹H NMR : Characteristic signals for the hydrazone moiety (δ 7.4–7.3 ppm for aromatic protons) and fluorine substitution (split peaks due to ¹⁹F coupling) .
- IR : Confirm C=N (1658 cm⁻¹) and N–H (3345–3476 cm⁻¹) stretches in the hydrazone group .
- LCMS : Verify molecular ion peaks (e.g., m/z 322.333 for C₁₉H₁₅N₂O₂F) and purity (>99% via LCMS) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguity in the dihydropyrrolo ring .
What strategies enable enantioselective synthesis of pyrrolo[1,2-a]quinoxaline derivatives?
Q. Advanced Research Focus
- Chiral Catalysts : H₈-BINOL imidodiphosphoric acids achieve >90% enantiomeric excess (ee) in Pictet–Spengler reactions with ketones .
- Steric Control : Substituents at C-4 (e.g., aryl vs. methyl) dictate stereochemical outcomes (cis/trans selectivity) via steric hindrance .
Adaptation for Hydrazone Derivatives : Introduce chiral auxiliaries during hydrazone formation or post-functionalize enantiomerically pure intermediates .
How do steric/electronic factors influence regioselective halogenation of pyrrolo[1,2-a]quinoxalines?
Q. Advanced Research Focus
- C3-Bromination : Tetrabutylammonium tribromide (TBABr₃) selectively brominates C3 over C1 due to electron-rich pyrrole ring participation .
- Fluorine Effects : The electron-withdrawing fluoro group at C7 enhances electrophilic substitution at C4/C5 but may reduce reactivity at adjacent positions .
Experimental Design : Screen solvents (CHCl₃ vs. DMF) to manipulate regioselectivity in halogenation .
What computational approaches predict molecular targets and binding affinities for this compound?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., CK2 kinase) or receptors implicated in antiviral/therapeutic pathways .
- MD Simulations : Assess stability of hydrazone-enzyme complexes over 100 ns trajectories to validate target engagement .
Validation : Cross-reference with in vitro assays (e.g., IC₅₀ against tuberculosis/viral targets) .
How to resolve contradictions in catalytic efficiencies between synthesis methods?
Q. Data Contradiction Analysis
- Transition-Metal-Free vs. Nano-Catalyzed : Compare yields, reaction times, and byproduct profiles. For example, SnO₂@MWCNTs offer 93% yield in 3 hours vs. 86% in 24 hours for metal-free methods .
- Root Cause Analysis : Investigate catalyst loading, surface area (BET analysis), and leaching effects in nano-systems .
Recommendation : Use kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps and optimize catalyst-substrate interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
